molecular formula C22H20N4O2 B3005637 N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-44-1

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B3005637
CAS No.: 941920-44-1
M. Wt: 372.428
InChI Key: GVCCESVQWOIDCE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin core substituted with a phenyl group at position 2 and a 4-oxo moiety. The acetamide side chain is modified with a 2-ethylphenyl group, which enhances lipophilicity and steric bulk compared to simpler aromatic substituents. This structural motif is common in medicinal chemistry, particularly in targeting enzymes or receptors where the 4-oxo group may participate in hydrogen bonding.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-16-8-6-7-11-18(16)23-21(27)15-25-12-13-26-20(22(25)28)14-19(24-26)17-9-4-3-5-10-17/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCCESVQWOIDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with significant potential for various biological applications. This article reviews its chemical properties, synthesis, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 941920-44-1
Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies are not detailed in the available literature, compounds with similar structures often utilize condensation reactions followed by cyclization processes to form the pyrazolo[1,5-a]pyrazine core structure.

Anti-inflammatory Effects

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit notable anti-inflammatory properties. For instance:

  • Mechanism of Action : Pyrazolo derivatives may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. Inhibiting COX activity leads to reduced inflammation and pain.
  • Case Studies : A study evaluated similar pyrazolo compounds and reported IC50 values against COX enzymes. For example:
    • Compound A showed an IC50 of 19.45 µM for COX-1 and 42.1 µM for COX-2.
    • Compound B exhibited an IC50 of 28.39 µM for COX-1 and 23.8 µM for COX-2.

These findings suggest that this compound may possess similar inhibitory effects on COX enzymes, warranting further investigation.

Antioxidant Activity

Emerging research highlights the antioxidant potential of pyrazolo derivatives. Antioxidants are crucial in mitigating oxidative stress, which contributes to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity can be assessed through assays measuring free radical scavenging capabilities.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Functional Groups : The presence of the ethyl group on the phenyl ring and the oxo group at position 4 are critical for enhancing biological activity.
  • Comparative Analysis : Structural analogs with varying substituents have been studied to determine their effects on potency and selectivity towards COX isoforms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives. Key structural variations include:

  • Core Heterocycle: Pyrazolo[1,5-a]pyrazin (two adjacent nitrogens) vs. pyrazolo[1,5-a]pyrimidin (two non-adjacent nitrogens) or triazolo[1,5-a]pyrazin (additional nitrogen). These differences alter electronic properties and binding interactions.
  • Substituents : Modifications on the acetamide nitrogen (e.g., 2-ethylphenyl, 4-chlorobenzyl, 3-methoxyphenyl) and the heterocyclic core (e.g., halogens, alkyl groups) influence solubility, metabolic stability, and target affinity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide C₂₂H₂₁N₅O₂ 387.44 2-ethylphenyl, 4-oxo, phenyl ~3.2
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide C₂₁H₁₇ClN₄O₂ 392.84 4-chlorobenzyl, 4-oxo, phenyl ~2.8
N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide C₂₁H₁₈N₄O₃ 374.40 3-methoxyphenyl, 4-oxo, phenyl ~2.5
F-DPA (Pyrazolo[1,5-a]pyrimidine analog) C₁₉H₂₁FN₄O 356.40 4-fluorophenyl, diethylacetamide ~3.5
MK66 (Pyrazolo[1,5-a]pyrimidinone) C₁₉H₁₅N₅O₂ 353.36 4-methoxyphenyl, 7-oxo ~2.9

*LogP values estimated using fragment-based methods.

Key Differentiators

  • The pyrazolo[1,5-a]pyrazin core may offer unique electronic interactions vs. pyrazolo-pyrimidines, which have been more extensively studied in drug discovery .

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